![molecular formula C12H9BF3K B6300942 Potassium [1,1'-biphenyl]-2-yltrifluoroborate CAS No. 1456913-20-4](/img/structure/B6300942.png)
Potassium [1,1'-biphenyl]-2-yltrifluoroborate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium [1,1’-biphenyl]-2-yltrifluoroborate is an organoboron compound that has gained attention in various fields of chemistry due to its unique properties and versatility. This compound is part of the broader class of biphenyl derivatives, which are known for their applications in organic synthesis, medicinal chemistry, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Potassium [1,1’-biphenyl]-2-yltrifluoroborate typically involves the reaction of biphenyl derivatives with potassium trifluoroborate. One common method includes the use of potassium tert-butoxide as a base, which facilitates the formation of the desired product under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic methodologies such as the Suzuki-Miyaura coupling reaction. This reaction is widely used for the formation of carbon-carbon bonds and involves the coupling of aryl halides with organoboron compounds in the presence of a palladium catalyst . The process is efficient and can be adapted for large-scale production.
化学反应分析
Types of Reactions
Potassium [1,1’-biphenyl]-2-yltrifluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form biphenyl derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of hydrogenated biphenyl compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity of the products .
Major Products
The major products formed from these reactions include various biphenyl derivatives with functional groups such as hydroxyl, amino, and halogen groups. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
科学研究应用
Potassium [1,1’-biphenyl]-2-yltrifluoroborate has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its use in the development of new drugs and therapeutic agents.
Industry: It is used in the production of advanced materials, including polymers and electronic components.
作用机制
The mechanism of action of Potassium [1,1’-biphenyl]-2-yltrifluoroborate involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group. This group can undergo transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds in cross-coupling reactions. The molecular targets and pathways involved in these reactions are primarily related to the activation of the boron center and the subsequent formation of reactive intermediates .
相似化合物的比较
Similar Compounds
Similar compounds include other organoboron compounds such as:
- Potassium phenyltrifluoroborate
- Potassium 4-methylphenyltrifluoroborate
- Potassium 4-methoxyphenyltrifluoroborate
Uniqueness
Potassium [1,1’-biphenyl]-2-yltrifluoroborate is unique due to its biphenyl structure, which provides additional stability and reactivity compared to simpler phenyltrifluoroborates. This makes it particularly useful in complex organic syntheses and applications requiring high stability and reactivity .
属性
IUPAC Name |
potassium;trifluoro-(2-phenylphenyl)boranuide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BF3.K/c14-13(15,16)12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h1-9H;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFHGVJPZUXCTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CC=C1C2=CC=CC=C2)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BF3K |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
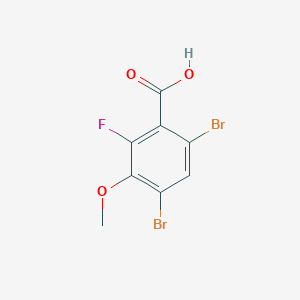

![N-[4-[6-(4-Fluorophenyl)-2,3-dihydropyrazolo[5,1-b]oxazol-7-yl]-2-pyridyl]acetamide](/img/structure/B6300868.png)
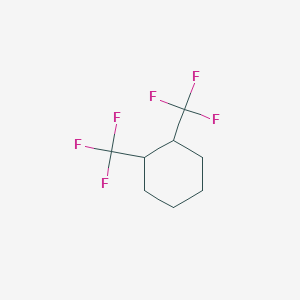
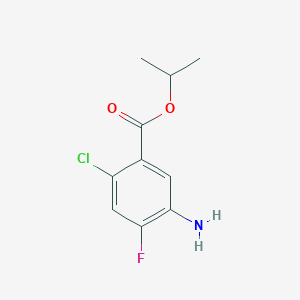
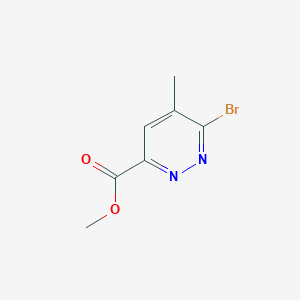
![Methyl 4-amino-3-[[(2S)-oxetan-2-yl]methylamino]benzoate](/img/structure/B6300899.png)

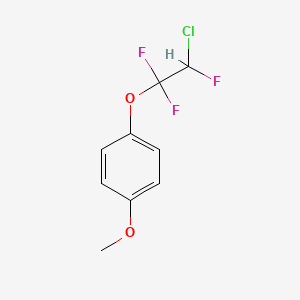
![(S)-1-((3,3'-Dibromo-2'-((tert-butyldimethylsilyl)oxy)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-yl)oxy)-1-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,6-dimethylphenyl)-1-(2-methyl-2-phenylpropylidene)molybdenum(VI)](/img/structure/B6300930.png)


![[S(R)]-N-[(1R)-1-[2-(Diphenylphosphino)phenyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide](/img/structure/B6300971.png)

